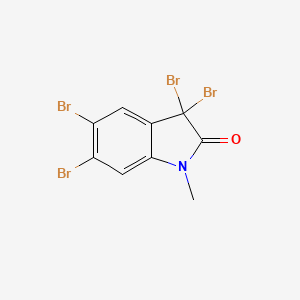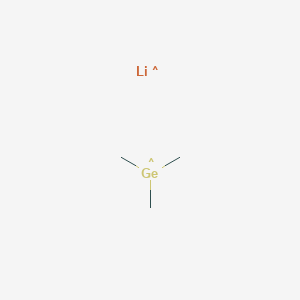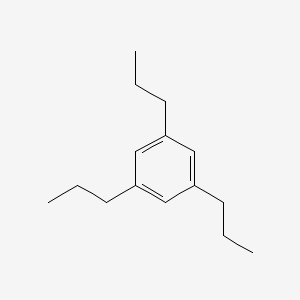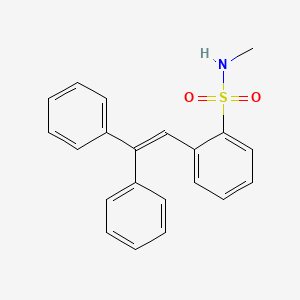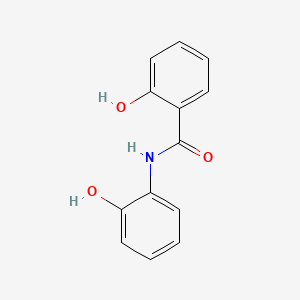
Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 2-hydroxy-N-(2-hydroxyphenyl)-, also known as 2-hydroxy-N-(2-hydroxyphenyl)benzamide, is an organic compound with significant applications in various scientific fields. This compound is characterized by its benzamide structure, which includes two hydroxy groups attached to the benzene ring. It is known for its role in the development of fluorescent probes and its potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-N-(2-hydroxyphenyl)benzamide typically involves the condensation of 2-hydroxybenzoic acid with 2-aminophenol. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring .
Wissenschaftliche Forschungsanwendungen
2-hydroxy-N-(2-hydroxyphenyl)benzamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-hydroxy-N-(2-hydroxyphenyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of ribonucleotide reductase, an enzyme crucial for DNA synthesis. This inhibition can lead to the suppression of viral DNA replication, making it a potential antiviral agent . Additionally, its ability to form complexes with metal ions underlies its use in fluorescent probes .
Vergleich Mit ähnlichen Verbindungen
- 2-hydroxy-N-(4-hydroxyphenyl)benzamide
- 2-hydroxy-N-(2-phenylethyl)benzamide
- 2-hydroxy-N-(4-methoxyphenyl)benzamide
Comparison: Compared to these similar compounds, 2-hydroxy-N-(2-hydroxyphenyl)benzamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. For example, the presence of hydroxy groups at both ortho positions enhances its ability to form hydrogen bonds and coordinate with metal ions, making it particularly effective in applications such as fluorescent probes .
Eigenschaften
CAS-Nummer |
20978-57-8 |
|---|---|
Molekularformel |
C13H11NO3 |
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
2-hydroxy-N-(2-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C13H11NO3/c15-11-7-3-1-5-9(11)13(17)14-10-6-2-4-8-12(10)16/h1-8,15-16H,(H,14,17) |
InChI-Schlüssel |
UGFGDRANRAQQKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



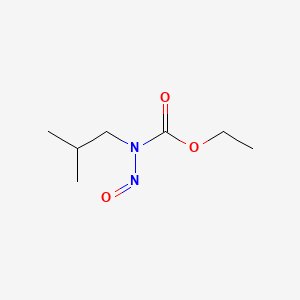
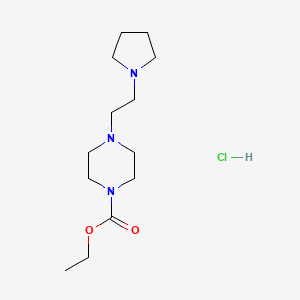
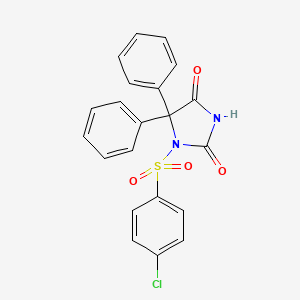
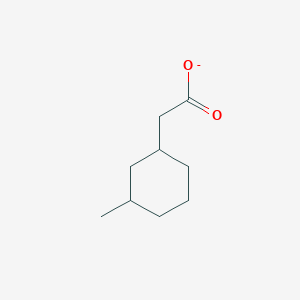
![(E)-N-[4-(Pentyloxy)phenyl]-1-(4-propoxyphenyl)methanimine](/img/structure/B14702541.png)

